![molecular formula C12H6O2 B14341841 2-[4-(Furan-2-yl)buta-1,3-diynyl]furan CAS No. 100074-11-1](/img/structure/B14341841.png)
2-[4-(Furan-2-yl)buta-1,3-diynyl]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Furan-2-yl)buta-1,3-diynyl]furan is an organic compound characterized by the presence of two furan rings connected by a buta-1,3-diynyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Furan-2-yl)buta-1,3-diynyl]furan typically involves the coupling of furan derivatives with diacetylene precursors. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which employs boron reagents and palladium catalysts to form the desired product . The reaction conditions often include the use of bases and solvents like ethanol or toluene, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Furan-2-yl)buta-1,3-diynyl]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the triple bonds into single or double bonds, leading to different furan derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted furan derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
2-[4-(Furan-2-yl)buta-1,3-diynyl]furan has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 2-[4-(Furan-2-yl)buta-1,3-diynyl]furan involves its interaction with various molecular targets and pathways. The compound’s diacetylene moiety allows it to participate in cycloaddition reactions, forming reactive intermediates that can interact with biological macromolecules. These interactions can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bifuran: Another compound with two furan rings, but without the diacetylene linker.
Furan-2-carboxylic acid: A simpler furan derivative with a carboxyl group.
3-(Furan-2-yl)-4H-chromen-4-one: A furan-containing heterocycle with different electronic properties.
Uniqueness
2-[4-(Furan-2-yl)buta-1,3-diynyl]furan is unique due to its diacetylene linker, which imparts distinct electronic and structural properties. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.
Propiedades
Número CAS |
100074-11-1 |
|---|---|
Fórmula molecular |
C12H6O2 |
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
2-[4-(furan-2-yl)buta-1,3-diynyl]furan |
InChI |
InChI=1S/C12H6O2/c1(5-11-7-3-9-13-11)2-6-12-8-4-10-14-12/h3-4,7-10H |
Clave InChI |
HOFZXLHWCIYZHZ-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C#CC#CC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


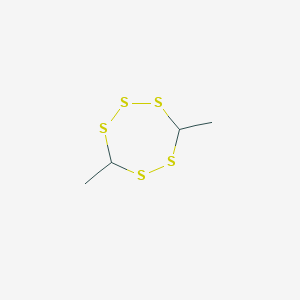
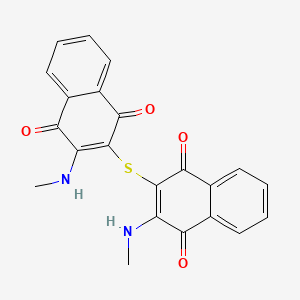
![2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14341768.png)


![3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14341789.png)
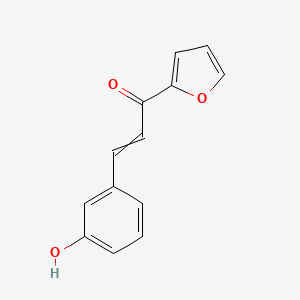
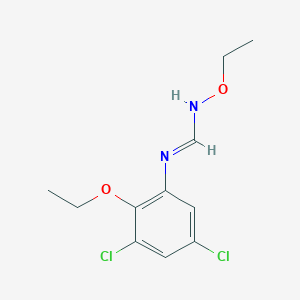


![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)
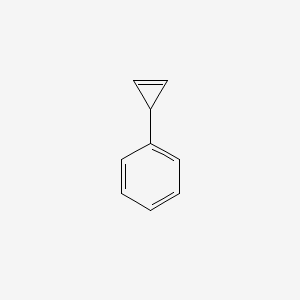
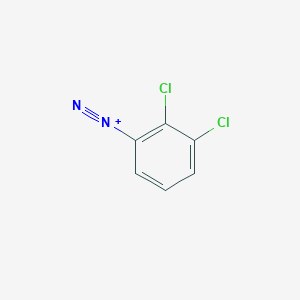
![4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14341844.png)
